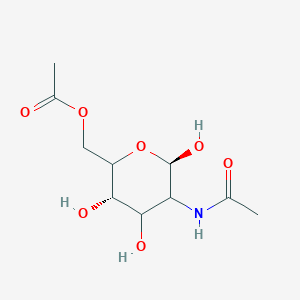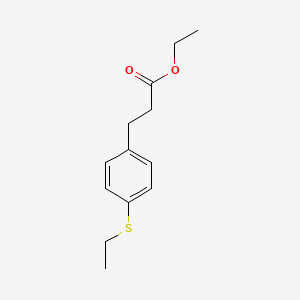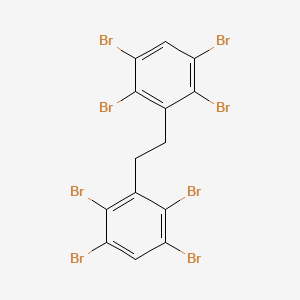
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane is a brominated flame retardant commonly used in various industrial applications. It is known for its high efficiency in inhibiting the spread of fire, making it a valuable additive in materials such as thermoplastics, thermosets, textiles, and coatings . This compound is an impurity of Decabromodiphenylethane, another widely used flame retardant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,3,5,6-tetrabromophenyl)ethane typically involves the bromination of diphenylethane. The process includes the following steps:
Bromination: Diphenylethane is reacted with bromine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures to ensure complete bromination.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors, diphenylethane is brominated with bromine and a catalyst.
Separation and Purification: The product is separated from the reaction mixture and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated derivatives .
Scientific Research Applications
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane has several scientific research applications:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in medical applications, although this is less common.
Industry: Widely used in the production of flame-retardant materials for various industrial applications.
Mechanism of Action
The mechanism by which 1,2-Bis(2,3,5,6-tetrabromophenyl)ethane exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the combustion process, inhibiting the spread of fire. The molecular targets and pathways involved include the disruption of free radical chain reactions that propagate flames .
Comparison with Similar Compounds
Similar Compounds
Decabromodiphenylethane: Another brominated flame retardant with similar applications.
Tetrabromobisphenol A: Used in similar applications but has different chemical properties.
Hexabromocyclododecane: Another flame retardant with distinct properties and applications.
Uniqueness
1,2-Bis(2,3,5,6-tetrabromophenyl)ethane is unique due to its high bromine content, which provides superior flame-retardant properties. It is also less toxic compared to some other brominated flame retardants, making it a preferred choice in various applications .
Properties
Molecular Formula |
C14H6Br8 |
|---|---|
Molecular Weight |
813.4 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3-[2-(2,3,5,6-tetrabromophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H6Br8/c15-7-3-8(16)12(20)5(11(7)19)1-2-6-13(21)9(17)4-10(18)14(6)22/h3-4H,1-2H2 |
InChI Key |
DVJVVOVCJPONDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)CCC2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


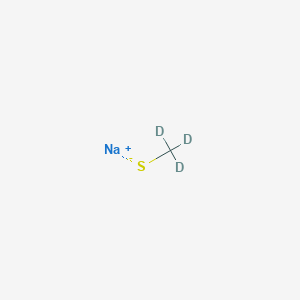
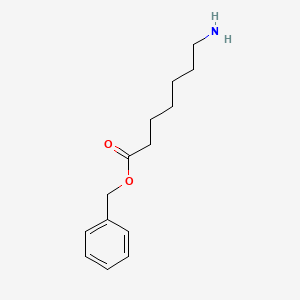
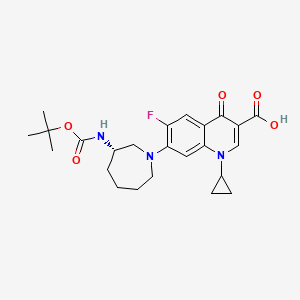
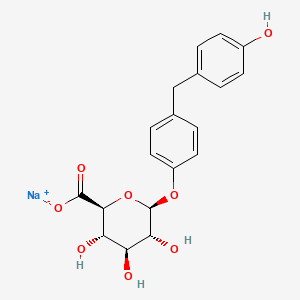
![4-cyano-N-[1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide](/img/structure/B13864854.png)
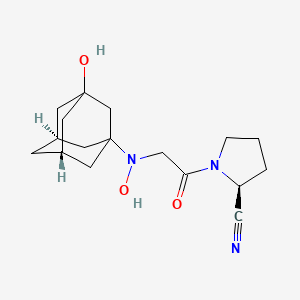
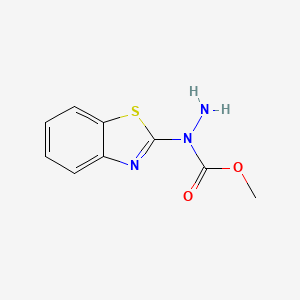
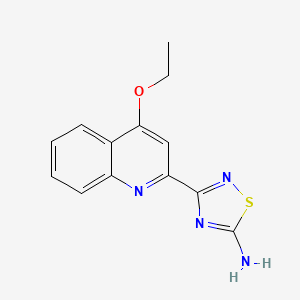
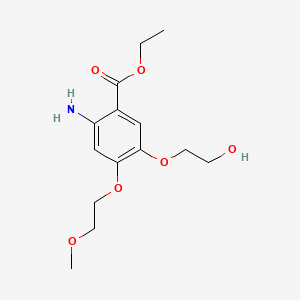
![2-Bromo-6-(hydroxymethyl)-7-methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13864887.png)
